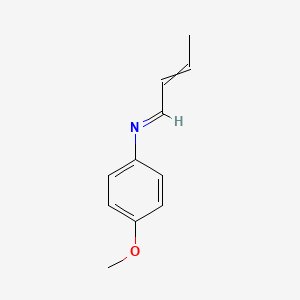
(1E)-N-(4-Methoxyphenyl)but-2-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-(4-Methoxyphenyl)but-2-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxyphenyl group attached to the nitrogen atom and a but-2-en-1-imine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methoxyphenyl)but-2-en-1-imine typically involves the condensation reaction between 4-methoxybenzaldehyde and but-2-en-1-amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-(4-Methoxyphenyl)but-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Oxidation may yield compounds like aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use in drug development or as a pharmacological agent.
Industry: It can be utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which (1E)-N-(4-Methoxyphenyl)but-2-en-1-imine exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-(4-Methylphenyl)but-2-en-1-imine: Similar structure with a methyl group instead of a methoxy group.
(1E)-N-(4-Hydroxyphenyl)but-2-en-1-imine: Similar structure with a hydroxy group instead of a methoxy group.
(1E)-N-(4-Chlorophenyl)but-2-en-1-imine: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
(1E)-N-(4-Methoxyphenyl)but-2-en-1-imine is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
131480-17-6 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)but-2-en-1-imine |
InChI |
InChI=1S/C11H13NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h3-9H,1-2H3 |
InChI-Schlüssel |
SHNIHOHCFPFIQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


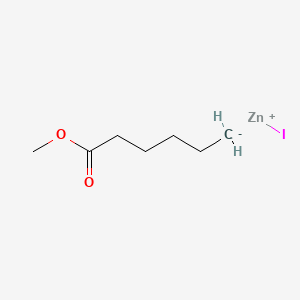
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
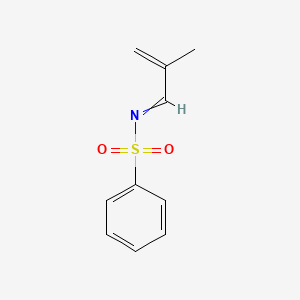
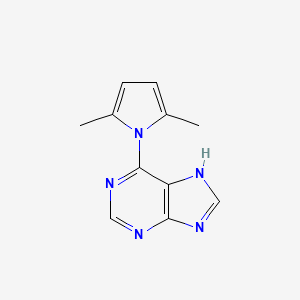

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)

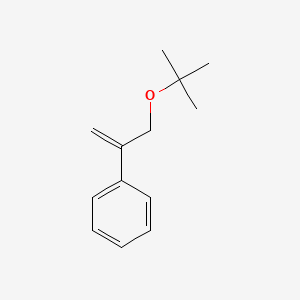
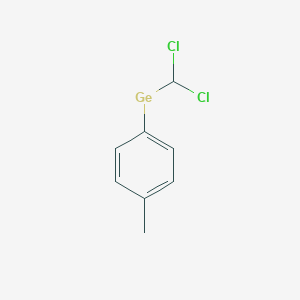
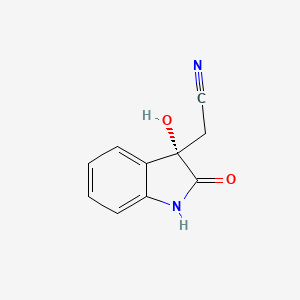
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)

